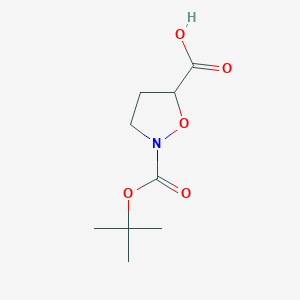

2-(tert-Butoxycarbonyl)isoxazolidine-5-carboxylic acid

Description

Properties

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonyl]-1,2-oxazolidine-5-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO5/c1-9(2,3)14-8(13)10-5-4-6(15-10)7(11)12/h6H,4-5H2,1-3H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAPMTPGNGTYAGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(O1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(tert-Butoxycarbonyl)isoxazolidine-5-carboxylic acid typically involves the reaction of isoxazolidine derivatives with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous or organic solvent, such as tetrahydrofuran (THF), at ambient temperature . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

2-(tert-Butoxycarbonyl)isoxazolidine-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield alcohols or amines.

Common reagents and conditions used in these reactions include strong acids like trifluoroacetic acid for deprotection, and bases like sodium hydroxide for Boc group introduction . Major products formed from these reactions depend on the specific reagents and conditions used but generally include deprotected amines, substituted isoxazolidines, and oxidized or reduced derivatives .

Scientific Research Applications

Overview

2-(tert-Butoxycarbonyl)isoxazolidine-5-carboxylic acid is a compound that belongs to the class of isoxazolidines, characterized by a five-membered heterocyclic structure containing nitrogen and oxygen. The tert-butoxycarbonyl (Boc) group serves as a protecting group for amines, widely utilized in organic synthesis due to its stability and ease of removal under acidic conditions. This compound has garnered attention for its diverse applications in scientific research, particularly in chemistry, biology, and medicine.

Synthesis and Structural Features

The synthesis of this compound typically involves the reaction of isoxazolidine derivatives with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is usually conducted in solvents like tetrahydrofuran (THF) at ambient temperatures. The Boc group enhances the stability and solubility of the compound during chemical reactions, allowing for optimized synthesis conditions that yield high-purity products.

Chemistry

- Intermediate in Organic Synthesis : The compound is primarily used as an intermediate in the synthesis of various organic compounds. It plays a crucial role in the protection and deprotection of amines during multi-step synthesis, facilitating complex organic transformations.

- Chemical Reactions : this compound undergoes various chemical reactions including oxidation, reduction, and nucleophilic substitution. These reactions enable the formation of diverse derivatives that can be further utilized in synthetic pathways.

Biology

- Enzyme Mechanisms : This compound has been employed in studies focusing on enzyme mechanisms, serving as a building block for synthesizing biologically active molecules. Its structural features allow it to interact with specific enzymes, potentially influencing their activity.

- Antimicrobial Activity : Preliminary studies suggest that derivatives of isoxazolidine exhibit antibacterial properties against both Gram-positive and Gram-negative bacteria, indicating potential applications in developing antimicrobial agents.

Medicine

- Pharmaceutical Precursor : this compound serves as a precursor for synthesizing pharmaceutical compounds. It has been explored for its potential as a drug candidate due to its unique structural characteristics that may enhance bioactivity .

- Anticancer Activity : Recent studies have evaluated its cytotoxic effects on various cancer cell lines. For instance, derivatives similar to this compound have shown significant antiproliferative activity against hepatocellular carcinoma cell lines with IC50 values as low as 0.7 µM . This activity suggests potential applications in cancer therapy.

Case Studies

- Anticancer Screening : A study screened various isoxazolidine derivatives against breast (MCF7), colon (HCT116), and liver (Huh7) cancer cell lines using the sulforhodamine B assay. Derivatives exhibited varying degrees of inhibition, with some demonstrating significant cytotoxicity at low concentrations, highlighting their potential as anticancer agents .

- Enzyme Inhibition Studies : Research has indicated that this compound can act as an inhibitor for specific enzymes involved in metabolic pathways. This suggests its utility in pharmacological research aimed at modulating enzyme activities for therapeutic benefits .

Mechanism of Action

The mechanism of action of 2-(tert-Butoxycarbonyl)isoxazolidine-5-carboxylic acid primarily involves its role as a protecting group for amines. The Boc group is introduced to protect the amine functionality during chemical reactions and can be selectively removed under acidic conditions to regenerate the free amine. This selective protection and deprotection mechanism is crucial in multi-step organic synthesis .

Comparison with Similar Compounds

2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)oxazole-5-carboxylic Acid

- Structure : Replaces the isoxazolidine ring with an oxazole (five-membered aromatic ring with one oxygen and one nitrogen) and a piperidine (six-membered saturated nitrogen ring) .

- Molecular Weight : 296.32 g/mol (vs. estimated ~265 g/mol for the target compound).

- Applications : Widely used in pharmaceuticals (e.g., kinase inhibitors), agrochemicals, and material science due to its aromatic stability and synthetic versatility .

- Key Differences :

- Stability : The oxazole ring’s aromaticity confers greater thermal and oxidative stability compared to the saturated isoxazolidine ring.

- Reactivity : The Boc-piperidine moiety enhances solubility in organic solvents, whereas the isoxazolidine ring may increase polarity.

(R)-2-((tert-Butoxycarbonyl)amino)-3-(4-iodophenyl)propanoic Acid

- Structure: A Boc-protected amino acid derivative with a 4-iodophenyl side chain .

- Applications : Intermediate in synthesizing anticancer inhibitors (e.g., CW1–CW20 series). The iodine substituent enables cross-coupling reactions for functional diversification .

- Key Differences: Bioactivity: The iodine atom facilitates radio-labeling and targeted therapies, unlike the isoxazolidine-carboxylic acid framework. Synthetic Utility: Propanoic acid backbone allows for peptide coupling, whereas the isoxazolidine ring offers conformational restraint.

2-[1-(tert-Butoxycarbonyl)-4-piperidyl]acetic Acid

- Structure : Features a piperidine ring linked to an acetic acid group .

- Regulatory Status : Listed under customs tariff codes (e.g., MFN 2934.99.90), indicating commercial relevance .

- Key Differences :

- Functionality : The acetic acid side chain enables conjugation to biomolecules, contrasting with the isoxazolidine-carboxylic acid’s rigid scaffold.

Biological Activity

2-(tert-Butoxycarbonyl)isoxazolidine-5-carboxylic acid, a derivative of isoxazolidine, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which may contribute to its interaction with various biological targets. This article aims to provide a detailed overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.

Synthesis and Structural Features

The synthesis of this compound typically involves the reaction of isoxazolidine derivatives with tert-butoxycarbonyl (Boc) protection strategies. The Boc group serves to enhance the stability and solubility of the compound during chemical reactions. The synthesis can be optimized by adjusting reaction conditions such as temperature, solvent, and concentration to yield high-purity products.

The biological activity of this compound is thought to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may interact with specific enzymes by forming non-covalent bonds (e.g., hydrogen bonds) or covalent bonds with nucleophilic sites on proteins.

- Receptor Modulation : It may act as a modulator for various receptors, influencing cellular signaling pathways.

- Antimicrobial Activity : Preliminary studies suggest that derivatives of isoxazolidine exhibit antibacterial properties against both Gram-positive and Gram-negative bacteria.

Anticancer Activity

Recent studies have evaluated the cytotoxic effects of isoxazolidine derivatives on various cancer cell lines. For instance, derivatives similar to this compound were screened against breast (MCF7), colon (HCT116), and liver (Huh7) cancer cell lines using the sulforhodamine B (SRB) assay. The results indicated varying degrees of inhibition, with some compounds exhibiting IC50 values as low as 0.7 µM, demonstrating significant antiproliferative activity against hepatocellular carcinoma cell lines .

Antibacterial Activity

The antibacterial potential of isoxazolidine derivatives has been documented in several studies. For example, compounds structurally related to this compound were tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated potent antibacterial activity with IC50 values ranging from 0.195 µg/mL for certain derivatives .

Data Table: Biological Activity Summary

Case Studies

- Cytotoxicity Evaluation : A study assessed various isoxazolidine derivatives for their cytotoxic effects on cancer cell lines. The most potent derivative exhibited an IC50 value significantly lower than established chemotherapeutics like doxorubicin and sorafenib, indicating a promising avenue for drug development .

- Antimicrobial Screening : Another investigation focused on the antibacterial properties of isoxazolidine derivatives against multiple bacterial strains. The findings suggested that modifications in the molecular structure could enhance antibacterial efficacy, providing insights into structure-activity relationships .

Q & A

Q. What are the key considerations for optimizing the synthesis of 2-(tert-Butoxycarbonyl)isoxazolidine-5-carboxylic acid to ensure high yield and purity?

The synthesis typically involves multi-step organic reactions, including Boc protection of amines and cyclization to form the isoxazolidine ring. Critical steps include:

- Temperature control : Exothermic reactions (e.g., Boc introduction) require gradual reagent addition and cooling to prevent side reactions.

- Intermediate purification : Use column chromatography or recrystallization after each step to isolate intermediates (e.g., tert-butoxycarbonyl-protected precursors) .

- Analytical monitoring : Employ TLC or HPLC to track reaction progress and confirm intermediate purity before proceeding .

- Deprotection conditions : Use trifluoroacetic acid (TFA) or HCl in dioxane for Boc removal, optimizing acid concentration to avoid degradation of the isoxazolidine ring .

Q. How can the tert-butoxycarbonyl (Boc) protecting group be selectively removed without destabilizing the isoxazolidine ring?

The Boc group is acid-labile, but harsh conditions may hydrolyze the isoxazolidine ring. Recommended strategies:

- Mild acidic conditions : Use 10–20% TFA in dichloromethane (DCM) at 0–25°C for 1–2 hours, followed by neutralization with a weak base (e.g., NaHCO₃) .

- Alternative deprotection : For acid-sensitive derivatives, employ catalytic hydrogenation (H₂/Pd-C) if the structure permits, though this may require testing for compatibility with the carboxylic acid moiety .

Advanced Research Questions

Q. How can SHELX software resolve crystallographic ambiguities in the structural determination of this compound?

SHELXL is widely used for refining crystal structures, especially for handling challenges like:

- Twinned data : Use the

TWINcommand in SHELXL to model twinning ratios and refine against high-resolution data . - Enantiopure samples : Apply the Flack parameter to confirm absolute configuration, but avoid overinterpretation for near-centrosymmetric structures (use the

BASFkeyword for scale refinement) . - Hydrogen bonding networks : Analyze residual electron density maps to validate hydrogen positions critical for understanding intermolecular interactions .

Q. What methodologies are effective for studying nucleophilic substitution reactions at the 5-carboxylic acid position?

To probe reactivity:

- Kinetic studies : Monitor reactions (e.g., coupling with amines) via in situ NMR or IR spectroscopy under controlled pH and temperature. Use pseudo-first-order conditions to determine rate constants .

- Isotopic labeling : Introduce ¹³C or ¹⁵N labels at the carboxylic acid group to track mechanistic pathways using mass spectrometry or 2D NMR .

- Computational modeling : Perform DFT calculations (e.g., Gaussian or ORCA) to predict transition states and compare with experimental activation energies .

Q. How can contradictory spectral data (e.g., NMR vs. X-ray) be reconciled during structural validation?

Discrepancies often arise from dynamic processes (e.g., ring puckering) or crystal packing effects:

- Dynamic NMR : Acquire variable-temperature ¹H NMR to identify conformational exchange broadening in solution .

- X-ray vs. DFT comparisons : Overlay experimental crystal structures with DFT-optimized geometries to assess deviations caused by lattice forces .

- Complementary techniques : Use IR and Raman spectroscopy to cross-validate functional group assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.